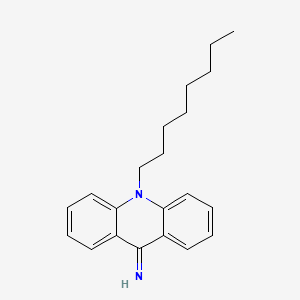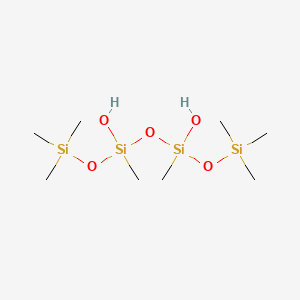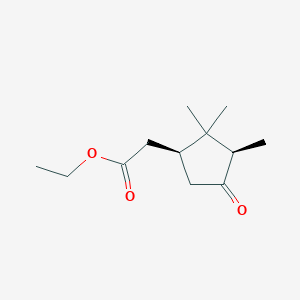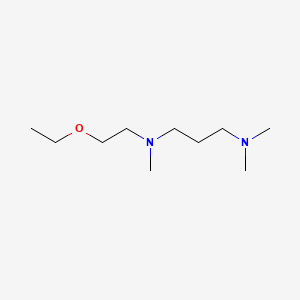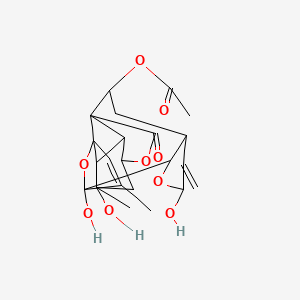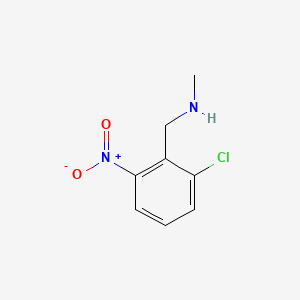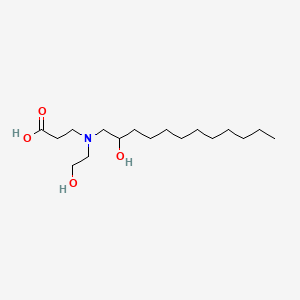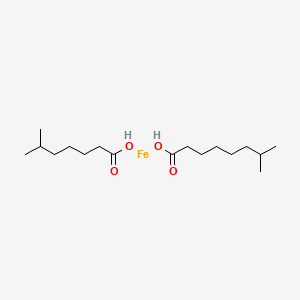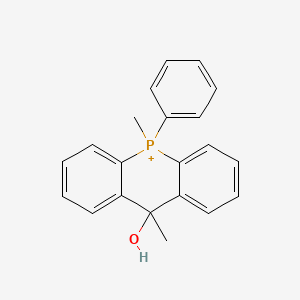
Didocosyl azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didocosyl azelate, also known as nonanedioic acid didocosyl ester, is a chemical compound with the molecular formula C53H104O4. It is an ester derived from azelaic acid and didocosanol. This compound is known for its unique properties, including a high molecular weight of 805.39 g/mol and a boiling point of 685.1°C at 760 mmHg . This compound is used in various industrial applications due to its stability and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Didocosyl azelate is synthesized through the esterification of azelaic acid with didocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, azelaic acid and didocosanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product.
Análisis De Reacciones Químicas
Types of Reactions: Didocosyl azelate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of an acid or base to yield azelaic acid and didocosanol.
Oxidation: Under oxidative conditions, this compound can be converted into corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Azelaic acid and didocosanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Didocosyl azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and plasticizers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of didocosyl azelate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases in the body to release azelaic acid and didocosanol. Azelaic acid has been shown to inhibit the synthesis of cellular proteins in bacteria, thereby exerting antimicrobial effects . Additionally, azelaic acid can modulate inflammatory pathways, making it useful in the treatment of skin conditions .
Comparación Con Compuestos Similares
Dioctyl azelate: Another ester of azelaic acid, used in similar applications such as plasticizers and lubricants.
Diisodecyl azelate: Known for its use in the production of flexible PVC and other polymers.
Didecyl azelate: Utilized in the formulation of coatings and adhesives.
Uniqueness of Didocosyl Azelate: this compound stands out due to its high molecular weight and long alkyl chain, which impart unique physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and low volatility, such as in high-performance lubricants and coatings.
Propiedades
Número CAS |
42233-70-5 |
|---|---|
Fórmula molecular |
C53H104O4 |
Peso molecular |
805.4 g/mol |
Nombre IUPAC |
didocosyl nonanedioate |
InChI |
InChI=1S/C53H104O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42-46-50-56-52(54)48-44-40-39-41-45-49-53(55)57-51-47-43-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-51H2,1-2H3 |
Clave InChI |
SJEWQCUENCROCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


